2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide is an organic compound with a complex structure that includes benzylsulfonyl, acetyl, and ethoxypropyl groups
Vorbereitungsmethoden
The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide involves multiple steps. One common method includes the following steps:
Formation of Benzylsulfonyl Acetyl Intermediate: This step involves the reaction of benzylsulfonyl chloride with acetyl chloride in the presence of a base such as triethylamine.
Amidation Reaction: The intermediate is then reacted with 3-ethoxypropylamine to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[(Benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide include:
Benzylsulfonyl Acetyl Derivatives: These compounds share the benzylsulfonyl and acetyl groups but differ in the amine substituent.
Ethoxypropyl Benzamides: These compounds have the ethoxypropyl group attached to the benzamide core but lack the benzylsulfonyl and acetyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H26N2O5S |
---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[(2-benzylsulfonylacetyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-28-14-8-13-22-21(25)18-11-6-7-12-19(18)23-20(24)16-29(26,27)15-17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
VSXAVOUMTDRLPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.